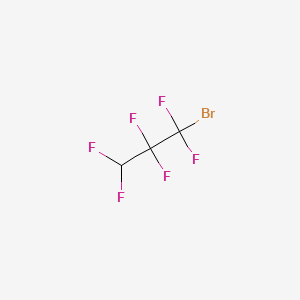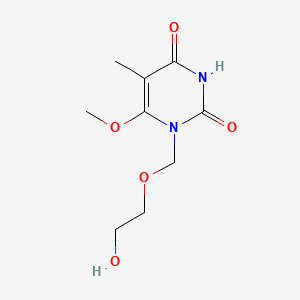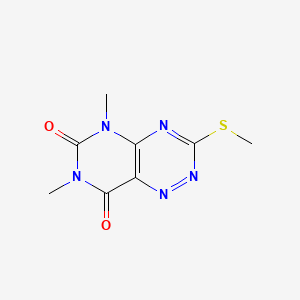
Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized using hydrazine hydrate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
科学的研究の応用
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. It is known to bind to DNA, intercalating between base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects.
類似化合物との比較
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
Ellipticine: Both compounds exhibit DNA-binding properties and have been studied for their anticancer potential. 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a unique structure that may offer different binding affinities and specificities.
Paclitaxel: While paclitaxel stabilizes microtubules and prevents their depolymerization, 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione primarily interacts with DNA. This highlights the uniqueness of each compound’s mechanism of action.
Other similar compounds include various pyrimidine and triazine derivatives, each with distinct chemical and biological properties.
特性
CAS番号 |
7271-94-5 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC名 |
5,7-dimethyl-3-methylsulfanylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H9N5O2S/c1-12-5-4(6(14)13(2)8(12)15)10-11-7(9-5)16-3/h1-3H3 |
InChIキー |
UOBNSKFAKGYAQS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC(=N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


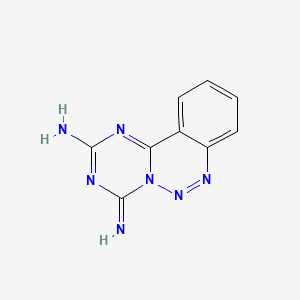

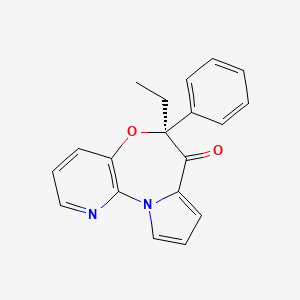
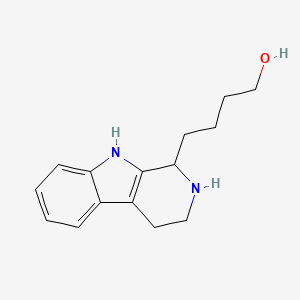
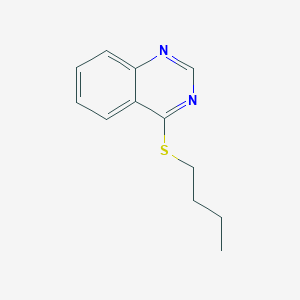

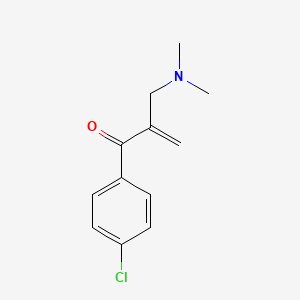
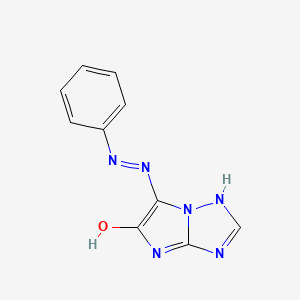

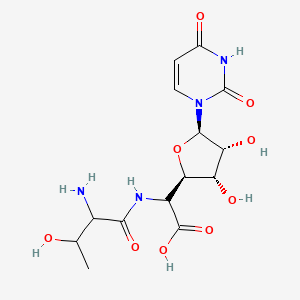
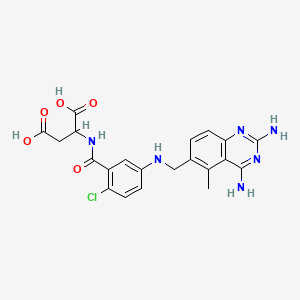
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
